molecular formula C12H9FN2O B2590896 2-fluoro-N-(pyridin-4-yl)benzamide CAS No. 113204-23-2

2-fluoro-N-(pyridin-4-yl)benzamide

Cat. No. B2590896
CAS RN: 113204-23-2
M. Wt: 216.215
InChI Key: CMRRKJCQVVVOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-fluoro-N-(pyridin-4-yl)benzamide”, similar compounds have been synthesized and studied . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Bioisosteric Properties

  • Bioisostere in 5-HT(1F) Receptor Agonists : 2-Fluoro-N-(pyridin-4-yl)benzamide derivatives have been studied for their bioisosteric properties, particularly as analogues for 5-HT(1F) receptor agonists. These compounds demonstrated similar receptor affinity and improved selectivity compared to their indole counterparts, showing potential in treating acute migraine (Mathes et al., 2004).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The detailed crystal structure of 2-fluoro-N-(pyridin-4-yl)benzamide derivatives has been characterized, providing insights into molecular packing and interaction patterns in the crystal lattice. This information is crucial for understanding the physicochemical properties and reactivity of these compounds (Deng et al., 2014).

Synthetic Applications

  • Improved Synthesis Processes : Research has focused on optimizing the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, a closely related compound, by exploring various reaction conditions. This has resulted in higher yields and more efficient synthetic routes, which could be applicable to the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide as well (H. Dian, 2010).

Photophysical Properties

  • Fluorescence Applications : Certain derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been studied for their luminescence properties. These compounds have shown potential in biological and organic material applications due to their intense luminescence, especially in blue fluorescence (Yamaji et al., 2017).

Chemical Sensing and Imaging

  • Chemosensors for Metal Ions : Some 2-fluoro-N-(pyridin-4-yl)benzamide derivatives have been synthesized as chemosensors, demonstrating high selectivity and sensitivity in fluorescence enhancement upon binding to specific metal ions. This capability is valuable for detecting and imaging metal ions in various environmental and biological contexts (Li et al., 2014).

Medicinal Chemistry and Drug Discovery

  • Antineoplastic Applications : Some derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been explored in the context of antineoplastic drug development. For instance, flumatinib, a tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, has a structural resemblance to these compounds. Understanding the metabolic pathways and synthesis of such compounds can aid in developing new cancer therapies (Gong et al., 2010).

Neuroimaging

  • PET Imaging in Alzheimer's Disease : Derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been utilized as molecular imaging probes in positron emission tomography (PET) for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This highlights their potential application in neuroimaging and understanding neurological disorders (Kepe et al., 2006).

Future Directions

The future directions for research on “2-fluoro-N-(pyridin-4-yl)benzamide” could involve further exploration of its synthesis, structural analysis, and potential biological activities. This could include studies on its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

2-fluoro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRRKJCQVVVOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(pyridin-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.